4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
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Overview
Description
4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of indole, pyridinium, and quaternary ammonium groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then subjected to alkylation reactions to introduce the benzyl group. Subsequent steps involve the formation of the pyridinium ring and the introduction of the trimethylammonio group. The final step usually involves the addition of dibromide to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while reduction can produce various amines.
Scientific Research Applications
4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide involves its interaction with specific molecular targets. The indole and pyridinium groups can interact with biological macromolecules, potentially disrupting their normal function. The quaternary ammonium group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(dimethylammonio)propyl)pyridinium dibromide
- 4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(ethylammonio)propyl)pyridinium dibromide
Uniqueness
4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
CAS No. |
21199-40-6 |
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Molecular Formula |
C28H35Br2N3 |
Molecular Weight |
573.4 g/mol |
IUPAC Name |
3-[4-[2-(1-benzylindol-3-yl)ethyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C28H35N3.2BrH/c1-31(2,3)21-9-18-29-19-16-24(17-20-29)14-15-26-23-30(22-25-10-5-4-6-11-25)28-13-8-7-12-27(26)28;;/h4-8,10-13,16-17,19-20,23H,9,14-15,18,21-22H2,1-3H3;2*1H/q+2;;/p-2 |
InChI Key |
CPJNFZDQNDVZAP-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)CCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4.[Br-].[Br-] |
Origin of Product |
United States |
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